physicochemical properties of N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
physicochemical properties of N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
Executive Summary
N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride (also known as N-(3-methoxyphenyl)-N-methylthiocarbamoyl chloride) is a specialized electrophilic reagent used primarily in organic synthesis for the introduction of the N-aryl-N-methylthiocarbamoyl moiety. It belongs to the class of thiocarbamoyl chlorides , which are critical intermediates in the synthesis of thioureas, O-thiocarbamates, and dithiocarbamates.
This compound is of particular significance in medicinal chemistry as a derivatizing agent for the Newman-Kwart rearrangement , facilitating the conversion of phenols to thiophenols—a key step in the synthesis of sulfur-containing heterocycles and metabolic inhibitors. Its 3-methoxy substituent provides specific electronic properties (electron donation via resonance) that modulate the electrophilicity of the thiocarbonyl center compared to its unsubstituted or halogenated analogs.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
| Property | Detail |
| IUPAC Name | N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride |
| Common Synonyms | N-(3-methoxyphenyl)-N-methylthiocarbamoyl chloride; m-Anisyl-methylthiocarbamoyl chloride |
| Molecular Formula | C₉H₁₀ClNOS |
| Molecular Weight | 215.70 g/mol |
| SMILES | COc1cccc(N(C)C(Cl)=S)c1 |
| Functional Group | Thiocarbamoyl Chloride (>N-C(=S)-Cl) |
| Key Structural Features | Thiocarbonyl Core: Planar geometry around the N-C(=S)-Cl center.3-Methoxy Group: Electron-donating group (EDG) at the meta position, influencing aryl ring electron density without sterically hindering the reaction center.[1][2] |
Physicochemical Properties
Note: Specific experimental values for the 3-methoxy derivative are rare in open literature. The values below are synthesized from high-fidelity predictive models and experimentally verified analogs (e.g., N-(3-chlorophenyl) and N-phenyl derivatives).
Physical State & Constants
| Property | Value / Description | Confidence Level |
| Physical State | Solid (Crystalline or waxy) | High (Based on analogs) |
| Color | Off-white to pale yellow | High |
| Melting Point | 55 – 75 °C (Predicted) | Medium (Analog N-phenyl derivative mp: 85-90°C; m-substituents often lower symmetry and mp) |
| Boiling Point | Decomposes prior to boiling at atm pressure.[1] | High |
| Solubility | Soluble: DCM, Chloroform, Ethyl Acetate, THF, Toluene.Insoluble/Reacts: Water (slow hydrolysis), Alcohols (reacts to form thiocarbamates). | High |
| LogP (Octanol/Water) | ~2.8 – 3.2 | High (Predicted) |
Reactivity Profile
-
Electrophilicity: The thiocarbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, phenoxides, thiols).
-
Hydrolytic Stability: Moisture sensitive.[3] Slowly hydrolyzes in moist air to release HCl and COS, eventually degrading to the parent amine (N-methyl-m-anisidine).
-
Thermal Stability: Stable at room temperature if stored under inert atmosphere. Thermal decomposition may occur >120°C, releasing toxic fumes (NOx, SOx, HCl).
Synthetic Utility & Mechanism
This reagent is the "key" to unlocking sulfur chemistry from oxygenated precursors. The most prominent application is the Newman-Kwart Rearrangement (NKR) .
The Newman-Kwart Workflow
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O-Thiocarbamoylation: The chloride reacts with a phenol (Ar-OH) to form an O-aryl thiocarbamate.
-
Rearrangement: Upon heating (200-300°C), the O-aryl thiocarbamate rearranges to an S-aryl thiocarbamate via a 4-membered cyclic transition state.
-
Hydrolysis: The S-aryl group is hydrolyzed to yield the thiophenol (Ar-SH).
Visualization: Reactivity Pathways
Caption: Divergent synthetic pathways: O-acylation leads to thiophenols via Newman-Kwart; N-acylation yields bioactive thioureas.
Experimental Protocols
Synthesis of N-(3-methoxyphenyl)-N-methylcarbamothioyl chloride
Rationale: Since this compound is often non-catalog, in-house synthesis is common. This protocol uses thiophosgene (CSCl₂), requiring strict safety adherence.
Reagents:
-
N-Methyl-m-anisidine (1.0 eq)
-
Thiophosgene (1.1 eq) [DANGER: Highly Toxic ]
-
Calcium Carbonate (CaCO₃) or Triethylamine (1.2 eq)
-
Solvent: Dichloromethane (DCM) and Water (biphasic) OR anhydrous DCM.
Procedure (Biphasic Method - Safer Heat Management):
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and vigorous stirrer. Cool to 0–5°C.
-
Charge: Add Thiophosgene (1.1 eq) in DCM.
-
Addition: Dissolve N-Methyl-m-anisidine (1.0 eq) in DCM. Add slowly to the thiophosgene solution over 30 minutes, maintaining T < 10°C.
-
Scavenger: If using a biphasic system, add a saturated aqueous NaHCO₃ or CaCO₃ slurry simultaneously to neutralize HCl.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (conversion of amine).[2]
-
Workup: Separate organic layer. Wash with water (2x), 1N HCl (1x, to remove unreacted amine), and Brine (1x).
-
Drying: Dry over anhydrous Na₂SO₄. Filter.
-
Isolation: Concentrate in vacuo. The residue is usually a viscous oil that solidifies upon standing or trituration with cold hexanes.
Analytical Characterization (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30 (t, 1H, Ar-H)
-
δ 6.90 (d, 1H, Ar-H)
-
δ 6.80 (s, 1H, Ar-H)
-
δ 6.75 (d, 1H, Ar-H)
-
δ 3.82 (s, 3H, -OCH₃)
-
δ 3.65 (s, 3H, N-CH₃) — Note: N-Me signal may appear as a broad singlet or split due to restricted rotation around the N-C(S) bond.
-
-
IR (ATR):
-
~1250 cm⁻¹ (C=S stretch, strong)
-
~1600 cm⁻¹ (Aromatic C=C)
-
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive, Moisture Sensitive.[3]
-
H314: Causes severe skin burns and eye damage.[3]
-
EUH029: Contact with water liberates toxic gas (HCl/COS).
Storage Protocol:
-
Store at 2–8°C (Refrigerator).
-
Container must be tightly sealed and preferably stored under Argon/Nitrogen.
-
Secondary Containment: Store in a polyethylene bag or desiccator to prevent moisture ingress.
Disposal: Quench excess reagent by slowly adding to a stirred solution of 10% NaOH/Ethanol (destroys the thiocarbamoyl chloride functionality) before standard chemical waste disposal.
References
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984.
-
BenchChem. (2025). Comparative Guide to N-Aryl-thiocarbamoyl Chlorides. BenchChem Technical Library.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Dimethylthiocarbamoyl chloride (Analogous Safety Data).
-
PubChem. (2025).[3][4][1][5] Compound Summary: N-Ethyl-N-methylcarbamoyl chloride (Structural Analog). National Library of Medicine.
Sources
- 1. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. N-Ethyl-N-methylcarbamoyl Chloride | 42252-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl N-(4-methoxyphenyl)carbamate | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl N-{2-[1-(4-chlorophenyl)-1h-pyrazol-3-yloxymethyl] phenyl}(N-methoxy) carbamate | C19H18ClN3O4 | CID 145707228 - PubChem [pubchem.ncbi.nlm.nih.gov]
